Introduction: The Strategic Importance of the Pyridinylphenol Scaffold
Introduction: The Strategic Importance of the Pyridinylphenol Scaffold
An In-depth Technical Guide to the 3-(Pyridin-2-yl)phenol Scaffold
Editor's Note: This technical guide focuses on 3-(Pyridin-2-yl)phenol (CAS: 98061-22-4) , a biaryl compound where the pyridine and phenol rings are directly linked. This is distinct from its isomer, 3-(pyridin-2-yloxy)phenol, where the rings are connected by an ether linkage. The scientific literature and application data overwhelmingly pertain to the direct-linked yl isomer, which is a critical scaffold in medicinal chemistry and materials science. This guide is structured to provide the in-depth analysis requested, focusing on the compound with extensive, verifiable research data.
The fusion of pyridine and phenol rings into a single molecular entity creates the pyridinylphenol scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] The pyridine ring, a six-membered heteroaromatic system, often acts as a hydrogen bond acceptor and can participate in π-stacking interactions, making it a crucial pharmacophore in numerous approved drugs.[1][2] Its basic nitrogen atom allows for salt formation, which can enhance solubility and bioavailability.[1] When combined with a phenol group—a versatile hydrogen bond donor and a key interaction point for many biological targets—the resulting scaffold possesses a unique electronic and structural profile.[1] 3-(Pyridin-2-yl)phenol is a prime exemplar of this class, serving as a versatile building block for constructing more complex molecules with tailored biological activities, from enzyme inhibitors to advanced materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.
Part 1: Molecular Architecture and Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in research and development.
Core Structure and Conformational Dynamics
The core structure consists of a pyridine ring linked at its C2 position to the C3 position of a phenol ring. Unlike its ortho isomer, 2-(pyridin-2-yl)phenol, the meta substitution of the hydroxyl group in 3-(pyridin-2-yl)phenol structurally prevents direct intramolecular hydrogen bonding with the pyridine nitrogen.[1] This geometric constraint leads to a distinct electronic environment and greater conformational flexibility around the C-C single bond connecting the two aromatic rings.
Physicochemical Properties
The key physicochemical data for 3-(Pyridin-2-yl)phenol are summarized below. This data is essential for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 98061-22-4 | [1][][4][5] |
| Molecular Formula | C₁₁H₉NO | [1][][6][7] |
| Molecular Weight | 171.19 g/mol | [1][][7] |
| IUPAC Name | 3-pyridin-2-ylphenol | [][7] |
| Synonyms | 2-(3-hydroxyphenyl)pyridine, 3-(2-Pyridyl)phenol | [4][6] |
| InChIKey | UWDBMZOJTCSRGW-UHFFFAOYSA-N | [1][][4] |
| Boiling Point | 350°C (Predicted) | [6] |
| Density | 1.169 g/cm³ (Predicted) | [6] |
| pKa | ~9.95 (Phenolic OH, similar to phenol) | [8] |
| XLogP3 | 2.3 | [7][9] |
| Appearance | Typically a solid crystalline substance | [1] |
| Solubility | Soluble in organic solvents like alcohol and ether.[10] The phenol group imparts some water solubility, though less than smaller alcohols.[11] |
Spectroscopic Signature
The unique electronic environment of 3-(Pyridin-2-yl)phenol gives rise to a predictable spectroscopic profile, which is critical for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-8.7 ppm) corresponding to the protons on both the pyridine and phenyl rings.[1] A characteristic broad singlet, typically observed downfield (often >9.0 ppm), corresponds to the phenolic hydroxyl (-OH) proton.[1]
-
¹³C NMR Spectroscopy: The carbon NMR would display eleven distinct signals, one for each unique carbon atom in the biaryl system.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretching of the phenolic group.[1] Aromatic C-H and C=C/C=N stretching vibrations would also be present.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₁H₉NO. The predicted monoisotopic mass is 171.06842 Da.[9]
Part 2: Synthesis and Characterization
The synthesis of 3-(Pyridin-2-yl)phenol is most commonly and efficiently achieved via palladium-catalyzed cross-coupling reactions.
Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most widely employed method for constructing the biaryl linkage in this scaffold.[1] This reaction involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid) with an organic halide.
Causality Behind Experimental Choices:
-
Reactants: 2-Bromopyridine is chosen as the halide partner due to its commercial availability and appropriate reactivity. 3-Hydroxyphenylboronic acid provides the phenolic component directly. Using a protected version, like 3-methoxyphenylboronic acid followed by demethylation, is also a viable strategy to avoid potential side reactions with the acidic phenol proton.[1]
-
Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, is essential for the catalytic cycle. A phosphine ligand stabilizes the palladium complex and facilitates the reaction.
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Na₂CO₃, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
-
Solvents: A two-phase solvent system (e.g., DME/water or Toluene/water) is often used to ensure all components, including the inorganic base, are sufficiently soluble.[1] Degassing the solvents is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
Step 1: Inert Atmosphere Setup
-
Assemble a Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
Step 2: Reagent Addition
-
To the flask, add 2-bromopyridine (1.0 eq), 3-hydroxyphenylboronic acid (1.0-1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).
Step 3: Solvent Addition and Degassing
-
Add degassed solvents, such as a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure thorough degassing.
Step 4: Reaction Execution
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromopyridine) is consumed (typically 12-24 hours).
Step 5: Workup and Isolation
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (MgSO₄).
Step 6: Purification
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(Pyridin-2-yl)phenol.[1]
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura synthesis workflow for 3-(Pyridin-2-yl)phenol.
Analytical Characterization Workflow
Post-synthesis, a rigorous analytical workflow is essential to validate the structure and purity of the final compound.
Caption: Post-synthesis analytical validation workflow.
Part 3: Applications in Drug Discovery and Materials Science
The structural features of 3-(Pyridin-2-yl)phenol make it a valuable scaffold in several scientific domains. Its ability to engage in multiple non-covalent interactions (hydrogen bonding, π-stacking) allows it to bind effectively to biological targets like enzymes and receptors.[1]
Medicinal Chemistry Applications
-
Anticancer Research: Derivatives of pyridinylphenol have demonstrated selective inhibition of colorectal cancer (CRC) cell growth.[1] They can achieve this by suppressing Wnt signaling transactivation and downregulating oncogenic Wnt target genes.[1] The pyridinone core, a related structure, is also widely explored for its anticancer properties.[12][13]
-
Antimicrobial Agents: The pyridine scaffold is a core component of many antibacterial and antifungal agents.[1][2][14] Specifically, derivatives of 3-(pyridin-2-yl)-2-oxazolidinone have shown strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid.[1][15][16]
-
Enzyme Inhibition: The scaffold is a versatile starting point for designing potent and selective kinase inhibitors, which are crucial in oncology and inflammatory disease research.[1] For example, related 3-(indolin-5-yloxy)pyridin-2-amine derivatives have been developed as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) for treating autoimmune diseases.[17]
Materials Science Applications
-
Organic Light-Emitting Diodes (OLEDs): The meta-position of the hydroxyl group and the nitrogen atom of the pyridine ring make 3-(Pyridin-2-yl)phenol an excellent ligand precursor for cyclometalated Iridium(III) and other metal complexes.[1] These organometallic compounds are investigated for their phosphorescent properties and use in advanced materials like OLEDs.[1]
Part 4: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Pyridin-2-yl)phenol presents several hazards.
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(Pyridin-2-yl)phenol is a strategically important heterocyclic scaffold with a well-defined physicochemical and spectroscopic profile. Its synthesis is reliably achieved through modern cross-coupling methods, particularly the Suzuki-Miyaura reaction. The unique arrangement of its hydrogen-bonding and π-stacking functionalities has established it as a valuable building block in drug discovery, with demonstrated potential in developing anticancer, antimicrobial, and enzyme-inhibiting agents. Furthermore, its coordination properties make it a promising candidate for applications in materials science. This guide provides a foundational understanding for researchers and scientists looking to leverage the versatile properties of this important chemical entity.
References
-
PubChemLite. 3-(pyridin-2-yloxy)phenol (C11H9NO2). [Link]
-
PubChem. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094. [Link]
-
AWS. III Spectroscopic Data. [Link]
-
PubChemLite. 3-(pyridin-2-yl)phenol (C11H9NO). [Link]
-
Characterization and pharmacological evaluation of new pyridine analogs. (2010, July 21). ResearchGate. [Link]
-
ATSDR. (1992). Chapter 6: Analytical Methods. [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023, March 15). MDPI. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate. [Link]
-
NCBI. TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. (2023, April 21). PMC. [Link]
-
Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors. (2024, July 2). PubMed. [Link]
-
Electronic supplementary information. The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). PMC. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers. [Link]
- WO2020254408A1 - Pyridin-3-yl derivatives.
-
2-pyridin-3-yl-phenol. Chemical Synthesis Database. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. [Link]
-
Phenol. Wikipedia. [Link]
-
Physical properties of alcohols and phenols. (2025, June 28). YouTube. [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 4. 3-(Pyridin-2-yl)phenol | CymitQuimica [cymitquimica.com]
- 5. synchem.de [synchem.de]
- 6. echemi.com [echemi.com]
- 7. 3-(Pyridin-2-yl)phenol | C11H9NO | CID 13417094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - 3-(pyridin-2-yl)phenol (C11H9NO) [pubchemlite.lcsb.uni.lu]
- 10. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 17. Discovery and optimization of 3-(indolin-5-yloxy)pyridin-2-amine derivatives as potent necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
